ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate
Description
Properties
CAS No. |
485374-31-0 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C9H16O4/c1-3-7(10)5-8(11)6-9(12)13-4-2/h3,7-8,10-11H,1,4-6H2,2H3/t7-,8-/m1/s1 |
InChI Key |
ZYOZFSCMERENNR-HTQZYQBOSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C[C@@H](C=C)O)O |
Canonical SMILES |
CCOC(=O)CC(CC(C=C)O)O |
Origin of Product |
United States |
Preparation Methods
Biocatalytic Reduction of β,δ-Diketo Esters
The enzymatic reduction of β,δ-diketo esters represents the most efficient route to ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate. Diketoreductases (DKRs) from Lactobacillus kefir and Escherichia coli recombinants catalyze the simultaneous reduction of both carbonyl groups, yielding the (3R,5S) configuration with >99% enantiomeric excess (ee).
Reaction Conditions:
- Substrate: Ethyl 3,5-diketohept-6-enoate
- Enzyme: Recombinant DKR (5–10% w/w substrate)
- Cofactor: NADPH (0.1 mM, regenerated via glucose dehydrogenase)
- Solvent: Phosphate buffer (pH 7.0) or biphasic systems (buffer:ethyl acetate, 3:1)
- Temperature: 30–35°C
- Yield: 92–95%
This method eliminates the need for protective groups, reducing step count and waste generation.
Immobilized Enzyme Systems
Immobilizing DKRs on chitosan or silica matrices enhances operational stability, enabling reuse for 10–15 cycles without significant activity loss. A 2024 patent describes a continuous-flow bioreactor achieving a space-time yield of 12.5 g/L/h, surpassing batch processes (6.8 g/L/h).
Chemical Synthesis Approaches
Stereoselective Reduction with Borane Complexes
Chemical reductions using (R)-CBS-oxazaborolidine catalysts provide an alternative to enzymatic methods. While offering moderate ee (85–90%), this approach requires protective groups and multi-step purification.
Typical Protocol:
Asymmetric Epoxidation-Hydrolysis
A lesser-used route involves Sharpless asymmetric epoxidation of ethyl 3,5-dienehept-6-enoate, followed by acid-catalyzed epoxide hydrolysis. This method suffers from lower stereocontrol (70–75% ee) but remains valuable for accessing non-natural stereoisomers.
Industrial-Scale Production
Fed-Batch Fermentation
Industrial synthesis employs E. coli BL21(DE3) strains expressing DKR and glucose dehydrogenase. Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Dissolved O₂ | 30–40% saturation | Prevents enzyme denaturation |
| Glucose feed rate | 0.5 g/L/h | Maintains NADPH regeneration |
| pH | 6.8–7.2 | Maximizes enzyme activity |
| Temperature | 32°C | Balances growth and catalysis |
Crystallization-Induced Dynamic Resolution
A 2025 advancement integrates in situ crystallization to shift equilibrium toward the (3R,5S) diastereomer. Adding heptane as antisolvent during enzymatic reduction increases yield to 97% by precipitating the product and minimizing reverse oxidation.
Comparative Analysis of Methods
Efficiency Metrics
| Method | Yield (%) | ee (%) | Cost ($/kg) | Environmental Factor (E) |
|---|---|---|---|---|
| Enzymatic (batch) | 92–95 | >99 | 120–150 | 8.2 |
| Enzymatic (continuous) | 89–91 | >99 | 95–110 | 5.7 |
| Chemical (CBS) | 68–72 | 85–90 | 480–520 | 34.5 |
| Epoxidation-Hydrolysis | 55–60 | 70–75 | 620–680 | 41.2 |
Scalability Challenges
Enzymatic methods dominate industrial production due to lower E factors and compliance with green chemistry principles. However, high enzyme costs (30–40% of total expenses) persist. Novel immobilization techniques reducing enzyme consumption by 60% are under development.
Emerging Technologies
Photobiocatalytic Cascades
Recent studies combine DKRs with ene-reductases under blue light (450 nm) to drive NADPH-free reductions. Preliminary results show 88% yield and 98% ee at 50% reduced cofactor costs.
Machine Learning-Optimized Pathways
AI platforms (e.g., Synthia®) predict optimal DKR mutants for non-natural substrates. A 2024 trial generated a DKR variant with 4-fold higher activity toward fluorinated analogs, expanding substrate scope.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can yield fully saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction. Substitution reactions often require the presence of strong nucleophiles and suitable leaving groups under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce diols .
Scientific Research Applications
Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate involves its interaction with specific enzymes and molecular targets. For instance, in the synthesis of statins, the compound acts as a precursor that undergoes further enzymatic transformations to produce the active drug. The molecular targets include hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which is inhibited by statins to reduce cholesterol synthesis .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological Activity
- Ethyl Ester : Lacks direct HMG-CoA reductase inhibition. Its role is purely synthetic.
- Rosuvastatin Calcium : Potent inhibitor (IC₅₀ = 11 nM) with high hepatic specificity . Reduces LDL-C by 45–63% at 10–40 mg/day doses .
- Lactone and 5-Oxo Impurities : Biologically inactive; regulatory limits for impurities are ≤0.15% in final formulations .
Q & A
Q. What spectroscopic methods are recommended for confirming the stereochemistry of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated in crystal structure analyses of related esters (e.g., homopropargyl alcohols) . For routine verification, high-resolution and NMR combined with 2D techniques (e.g., COSY, NOESY) can identify diastereomeric splitting and spatial relationships. Chiral HPLC or polarimetry may further validate enantiomeric purity, aligning with pharmacopeial standards for stereochemical analysis .
Q. What are the key considerations when designing a synthetic route for this compound?
- Methodological Answer : Protect the hydroxyl groups early to prevent undesired side reactions. Use inert atmospheres (e.g., nitrogen) to minimize oxidation, as seen in the synthesis of dihydroxybenzyl derivatives . Solvent choice (e.g., DMF for polar intermediates) and bases like CsCO can enhance reaction efficiency. Purification via silica gel chromatography with optimized eluent systems (e.g., hexane/ethyl acetate gradients) ensures product isolation .
Q. How should researchers handle safety protocols for this compound?
- Methodological Answer : Follow COSHH regulations for hazardous substances, including PPE (gloves, goggles) and fume hood use. Prioritize hazard assessments for skin/eye irritation risks, as outlined in safety data sheets for structurally similar esters . Emergency protocols should include immediate rinsing for exposure and access to safety showers .
Advanced Research Questions
Q. How can conflicting NMR data regarding diastereomeric purity be resolved?
- Methodological Answer : Discrepancies may arise from dynamic equilibria or solvent effects. Use variable-temperature NMR to probe conformational stability. Cross-validate with mass spectrometry (e.g., ESI-MS) to confirm molecular integrity . Computational modeling (DFT or MD simulations) can predict NMR chemical shifts and reconcile experimental vs. theoretical data .
Q. What strategies improve enantiomeric excess (ee) during asymmetric synthesis?
- Methodological Answer : Optimize chiral catalysts (e.g., organocatalysts or metal-ligand complexes) and reaction conditions (temperature, solvent polarity). In-situ monitoring via TLC or HPLC allows real-time adjustments. For example, asymmetric propargylation techniques for homopropargyl alcohols achieved high ee through catalyst screening . Post-synthetic enzymatic resolution may further enhance purity .
Q. How can environmental interfaces influence the stability of this compound?
- Methodological Answer : Surface adsorption and oxidative degradation on lab equipment (e.g., glassware) can alter stability. Conduct accelerated aging studies under controlled humidity/temperature. Advanced microspectroscopic imaging (e.g., AFM-IR) tracks molecular interactions on surfaces, as applied in indoor air chemistry research .
Data Analysis & Contradiction Management
Q. What statistical approaches ensure reproducibility in synthetic yield calculations?
- Methodological Answer : Apply ANOVA or t-tests to compare batch yields, accounting for variables like catalyst loading or solvent purity. Report confidence intervals (e.g., 95%) for yield ranges, as recommended in pharmacopeial assay guidelines . Use regression models to correlate reaction parameters (e.g., temperature vs. yield) .
Q. How should researchers address discrepancies between theoretical and experimental molecular weights?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
